molecular formula C21H23N3O4S B14932944 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide

Cat. No.: B14932944
M. Wt: 413.5 g/mol
InChI Key: LFKHNGCJKPOHQG-UHFFFAOYSA-N
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Description

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d][1,3]thiazole ring with a benzazepine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the benzazepine moiety. Key steps include:

    Formation of the cyclopenta[d][1,3]thiazole ring: This can be achieved through the cyclization of appropriate thioamide precursors under acidic or basic conditions.

    Attachment of the benzazepine moiety: This step involves the condensation of the cyclopenta[d][1,3]thiazole intermediate with a benzazepine derivative, often facilitated by coupling reagents such as EDCI or DCC.

    Final amide formation: The final step is the formation of the amide bond, which can be accomplished using standard amide coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Biochemistry: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.

    Industrial Chemistry: It may find applications in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)PROPANAMIDE lies in its combination of the cyclopenta[d][1,3]thiazole and benzazepine moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide

InChI

InChI=1S/C21H23N3O4S/c1-27-16-10-13-6-8-24(20(26)12-14(13)11-17(16)28-2)9-7-19(25)23-21-22-15-4-3-5-18(15)29-21/h6,8,10-11H,3-5,7,9,12H2,1-2H3,(H,22,23,25)

InChI Key

LFKHNGCJKPOHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

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